molecular formula C21H27N3O4S B2558648 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-ethylphenyl)acetamide CAS No. 1358354-99-0

2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-ethylphenyl)acetamide

Cat. No.: B2558648
CAS No.: 1358354-99-0
M. Wt: 417.52
InChI Key: OLTWGXKAYCBPGS-UHFFFAOYSA-N
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Description

2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-ethylphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including an azepane sulfonyl group, a dihydropyridinone ring, and an ethylphenylacetamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-ethylphenyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the azepane sulfonyl intermediate, followed by the formation of the dihydropyridinone ring through cyclization reactions. The final step involves the coupling of the ethylphenylacetamide group under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized further under strong oxidizing conditions.

    Reduction: The dihydropyridinone ring can be reduced to a pyridine ring using reducing agents like sodium borohydride.

    Substitution: The ethylphenylacetamide moiety can undergo nucleophilic substitution reactions, especially at the amide nitrogen.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include oxidized sulfonyl derivatives, reduced pyridine analogs, and substituted amide derivatives .

Scientific Research Applications

2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-ethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane sulfonyl group is known to interact with enzyme active sites, potentially inhibiting their activity. The dihydropyridinone ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. The ethylphenylacetamide moiety contributes to the overall lipophilicity and membrane permeability of the compound, facilitating its cellular uptake .

Comparison with Similar Compounds

Compared to other similar compounds, 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-ethylphenyl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:

  • 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3,4-difluorophenyl)acetamide
  • 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methoxyphenyl)acetamide
  • 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chlorophenyl)acetamide

These compounds share the core structure but differ in the substituents on the phenyl ring, which can significantly affect their biological activity and chemical properties.

Properties

IUPAC Name

2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-2-17-9-5-6-10-19(17)22-20(25)16-23-15-18(11-12-21(23)26)29(27,28)24-13-7-3-4-8-14-24/h5-6,9-12,15H,2-4,7-8,13-14,16H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTWGXKAYCBPGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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